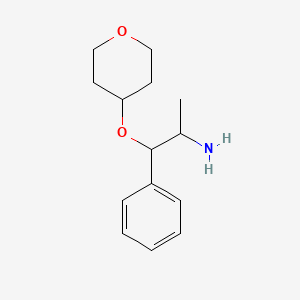
1-Phenyl-1-((tetrahydro-2h-pyran-4-yl)oxy)propan-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Phenyl-1-((tetrahydro-2H-pyran-4-yl)oxy)propan-2-amine is an organic compound that features a phenyl group, a tetrahydropyran ring, and an amine group
Métodos De Preparación
The synthesis of 1-Phenyl-1-((tetrahydro-2H-pyran-4-yl)oxy)propan-2-amine typically involves multiple steps. One common method includes the reaction of phenylacetone with tetrahydropyran-4-ol in the presence of an acid catalyst to form the intermediate compound. This intermediate is then reacted with ammonia or an amine under reductive amination conditions to yield the final product. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and more efficient catalysts .
Análisis De Reacciones Químicas
1-Phenyl-1-((tetrahydro-2H-pyran-4-yl)oxy)propan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles such as halides or alkoxides. Common reagents and conditions used in these reactions include acidic or basic environments, various solvents, and specific temperature controls
Aplicaciones Científicas De Investigación
1-Phenyl-1-((tetrahydro-2H-pyran-4-yl)oxy)propan-2-amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and as a protecting group for alcohols.
Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the synthesis of various industrial chemicals and materials, including polymers and resins
Mecanismo De Acción
The mechanism of action of 1-Phenyl-1-((tetrahydro-2H-pyran-4-yl)oxy)propan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
1-Phenyl-1-((tetrahydro-2H-pyran-4-yl)oxy)propan-2-amine can be compared with similar compounds such as:
Tetrahydropyran derivatives: These compounds share the tetrahydropyran ring structure and are used in similar applications, including as protecting groups and intermediates in organic synthesis.
Phenylpropanamines: These compounds have a similar phenyl and amine structure and are studied for their biological activities and potential pharmaceutical applications.
Oxacyclohexane derivatives: These compounds contain a six-membered ring with an oxygen atom and are used in various chemical and industrial processes
Propiedades
Fórmula molecular |
C14H21NO2 |
|---|---|
Peso molecular |
235.32 g/mol |
Nombre IUPAC |
1-(oxan-4-yloxy)-1-phenylpropan-2-amine |
InChI |
InChI=1S/C14H21NO2/c1-11(15)14(12-5-3-2-4-6-12)17-13-7-9-16-10-8-13/h2-6,11,13-14H,7-10,15H2,1H3 |
Clave InChI |
HIUSWVFHVDKMEN-UHFFFAOYSA-N |
SMILES canónico |
CC(C(C1=CC=CC=C1)OC2CCOCC2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[3-(2-Aminopropan-2-yl)-1,2-oxazol-5-yl]methanol hydrochloride](/img/structure/B13478508.png)
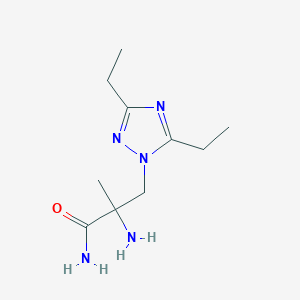
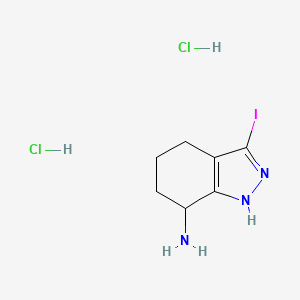
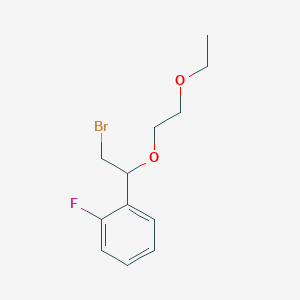
![2',3'-Dihydrospiro[cyclopentane-1,1'-inden]-3'-amine hydrochloride](/img/structure/B13478537.png)
![2-[4-({[(tert-butoxy)carbonyl]amino}methyl)-1H-1,2,3-triazol-1-yl]-2-methylpropanoic acid](/img/structure/B13478545.png)
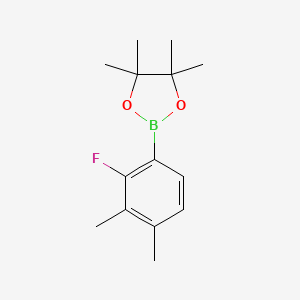
![9,9-Difluoro-3-thiabicyclo[3.3.1]nonane-7-carboxylic acid](/img/structure/B13478556.png)
![N-({7-azabicyclo[2.2.1]heptan-2-yl}methyl)-2-cyclopropylacetamide](/img/structure/B13478557.png)
![3-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid](/img/structure/B13478566.png)
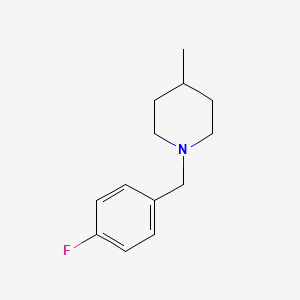

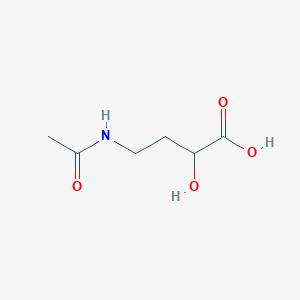
amino}acetic acid hydrochloride](/img/structure/B13478581.png)
